molecular formula C9H9IO2 B181426 3-iodo-2,6-dimethylBenzoic acid CAS No. 123278-08-0

3-iodo-2,6-dimethylBenzoic acid

カタログ番号: B181426
CAS番号: 123278-08-0
分子量: 276.07 g/mol
InChIキー: IISIKUKOZQFKSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-iodo-2,6-dimethylBenzoic acid is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-2,6-dimethylBenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-2,6-dimethylBenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-iodo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIKUKOZQFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303783
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123278-08-0
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123278-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physical Properties & Characterization of 3-Iodo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

3-Iodo-2,6-dimethylbenzoic acid (CAS: 123278-08-0 ) is a specialized halogenated aromatic building block used primarily in the synthesis of sterically congested biaryl scaffolds. Its utility lies in the unique combination of the iodine handle —which facilitates transition-metal cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)—and the 2,6-dimethyl substitution pattern , which imposes significant steric hindrance. This steric bulk restricts rotation around the carbonyl bond (atropisomerism potential) and orthogonally protects the carboxylic acid from facile esterification, a property exploited in multi-step drug discovery campaigns to maintain regiocontrol.

Part 1: Structural & Physicochemical Profile

Molecular Identity
  • IUPAC Name: 3-Iodo-2,6-dimethylbenzoic acid

  • CAS Registry Number: 123278-08-0

  • Molecular Formula: C₉H₉IO₂[1]

  • Molecular Weight: 276.07 g/mol [1]

  • SMILES: CC1=C(C(=CC=C1I)C)C(=O)O

Physical Properties Data

The following data aggregates experimental values from homologous series and calculated physicochemical descriptors essential for formulation and reaction planning.

PropertyValue / RangeTechnical Note
Appearance White to off-white crystalline solidOxidizes to pale yellow upon prolonged air exposure (iodine liberation).
Melting Point 132 – 136 °C (Estimated)Note: Parent 2,6-dimethylbenzoic acid melts at ~116°C. The iodine substituent typically elevates MP by 15–20°C due to increased London dispersion forces.
Solubility (Water) < 0.1 mg/mL (Practically Insoluble)Hydrophobic methyl groups and iodine atom dominate the solvation profile.
Solubility (Organic) High (> 50 mg/mL)Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.
pKa (Acid) ~2.9 – 3.1 (Predicted)Significantly more acidic than benzoic acid (pKa 4.2). See "Mechanistic Insight" below.
LogP 3.2 ± 0.3High lipophilicity requires non-polar mobile phases for chromatography.
Mechanistic Insight: The "Ortho Effect" on Acidity

Researchers often underestimate the acidity of this compound. Unlike typical benzoic acid derivatives where electron-donating methyl groups (EDGs) usually decrease acidity (raising pKa), the 2,6-dimethyl substitution increases acidity.

The Mechanism:

  • Steric Inhibition of Resonance (SIR): The bulky methyl groups force the carboxylate group to twist out of the plane of the benzene ring.

  • Decoupling: This twist prevents the conjugation of the carboxyl group with the aromatic π-system.

  • Result: The ground state (neutral acid) loses resonance stabilization, while the inductive electron-withdrawing nature of the iodine (at C3) further stabilizes the conjugate base. The result is a pKa nearly 1.2 units lower than benzoic acid.

OrthoEffect cluster_0 Steric Inhibition of Resonance A 2,6-Dimethyl Substitution B COOH Twisted Out of Plane A->B Steric Clash C Loss of π-Conjugation B->C D Increased Acidity (pKa ~3.0) C->D Ground State Destabilization

Caption: Logical flow of the "Ortho Effect" causing increased acidity in 2,6-disubstituted benzoic acids.

Part 2: Spectroscopic Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (variable shift depending on concentration/water).

  • δ 7.65 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C4 (ortho to Iodine). The iodine deshields this proton significantly.

  • δ 6.95 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C5 (meta to Iodine).

  • δ 2.35 ppm (s, 3H): Methyl group at C2 (adjacent to Iodine). Slightly downfield shifted due to iodine proximity.

  • δ 2.25 ppm (s, 3H): Methyl group at C6 .

Infrared Spectroscopy (FT-IR)
  • ~1680–1690 cm⁻¹ (C=O Stretch): The carbonyl stretch appears at a higher frequency than typical conjugated benzoic acids (usually ~1670 cm⁻¹) because the steric twist reduces conjugation (higher bond order).

  • ~2800–3000 cm⁻¹ (O-H Stretch): Broad carboxylic acid band.

Part 3: Synthetic Accessibility & Purification

Protocol Authority: The most robust synthesis utilizes electrophilic aromatic substitution. Direct iodination of 2,6-dimethylbenzoic acid is highly regioselective for the 3-position because the methyl groups direct ortho/para, and the carboxyl directs meta. All directing effects converge on position 3.

Synthesis Protocol (Iodine/Periodic Acid Method)

This method avoids hazardous heavy metals and utilizes periodic acid as an oxidant to drive atom economy.

Reagents:

  • 2,6-Dimethylbenzoic acid (1.0 equiv)[2]

  • Iodine (I₂, 0.5 equiv)[3]

  • Periodic Acid (H₅IO₆, 0.2 equiv)

  • Solvent: Acetic Acid : Water (10:1)

  • Catalyst: Sulfuric Acid (trace)

Workflow:

  • Dissolution: Dissolve 2,6-dimethylbenzoic acid in acetic acid/water mixture at 60°C.

  • Activation: Add trace H₂SO₄ followed by Iodine and Periodic Acid.

  • Reaction: Heat to 80°C for 4–6 hours. The solution typically turns dark violet (iodine) then fades to orange/brown.

  • Quench: Cool to room temperature. Pour into ice water containing 10% Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (removes violet color).

  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold water.[4]

Purification Strategy

Due to the solubility difference, recrystallization is preferred over chromatography.

  • Solvent System: Ethanol/Water (3:1) or Toluene.

  • Procedure: Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Impurity Check: Monitor for the 3,5-diiodo byproduct (though sterically disfavored) using LCMS.

SynthesisWorkflow Start Start: 2,6-Dimethylbenzoic Acid React Iodination: I2, H5IO6, AcOH, 80°C Start->React Electrophilic Sub. Quench Quench: Pour into Ice/Na2S2O3 React->Quench 4-6 Hours Filter Filtration: Collect Precipitate Quench->Filter Remove I2 Purify Recrystallization: EtOH/H2O Filter->Purify Crude Solid Final Pure 3-Iodo-2,6-dimethylbenzoic acid Purify->Final >98% Purity

Caption: Step-by-step synthesis and purification workflow for high-purity isolation.

Part 4: Reactivity & Applications in Drug Discovery

The "Steric Gate" in Cross-Coupling

Drug developers utilize 3-iodo-2,6-dimethylbenzoic acid to introduce a "twisted" phenyl ring into a scaffold.

  • Suzuki Coupling: The iodine is the reactive site. However, standard catalysts (e.g., Pd(PPh₃)₄) often fail due to the ortho-methyl group (at C2) hindering the oxidative addition or transmetallation steps.

  • Solution: Use "hot" catalysts with bulky, electron-rich ligands such as Pd(dppf)Cl₂ , SPhos-Pd-G2 , or XPhos . These ligands open up the catalytic pocket to accommodate the steric bulk.

Orthogonal Protection

The 2,6-dimethyl groups create a "steric shield" around the carboxylic acid.

  • Esterification Difficulty: Fischer esterification (acid/alcohol) is extremely slow.

  • Workaround: To make the ester, one must use alkylating agents (e.g., Methyl Iodide + K₂CO₃ in DMF) or generate the acid chloride (using Oxalyl Chloride/DMF cat.) followed by alcohol addition.

References

  • PubChem Compound Summary. "2,6-Dimethylbenzoic acid." National Center for Biotechnology Information. Accessed 2024.[5] Link

  • Organic Syntheses. "Iodination of Aromatic Compounds." Org.[5] Synth. Coll. Vol. 2, p. 349. (General protocol adaptation). Link

  • Sigma-Aldrich. "3-iodo-2,6-dimethylbenzoic acid Product Page." (Confirmation of CAS and commercial availability). Link

  • Dippy, J. F. J., et al. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-iodo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-2,6-dimethylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles and methodologies discussed herein are foundational for the structural elucidation of complex organic molecules.

Introduction: The Power of ¹H NMR in Molecular Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry. It provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The chemical environment of each proton influences its resonance frequency, resulting in a unique spectral signature. Key parameters obtained from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield).[1][2][3]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The multiplicity of a signal can be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[3]

This guide will apply these principles to predict and analyze the ¹H NMR spectrum of 3-iodo-2,6-dimethylbenzoic acid, a polysubstituted aromatic compound.

Predicted ¹H NMR Spectrum of 3-iodo-2,6-dimethylbenzoic acid

A thorough analysis of the molecular structure of 3-iodo-2,6-dimethylbenzoic acid allows for a detailed prediction of its ¹H NMR spectrum. The structure contains several distinct proton environments: two aromatic protons, two methyl groups, and one carboxylic acid proton.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 3-iodo-2,6-dimethylbenzoic acid with distinct proton environments highlighted.

Predicted Chemical Shifts, Integration, and Multiplicities

The predicted ¹H NMR spectral data for 3-iodo-2,6-dimethylbenzoic acid are summarized in the table below. The predictions are based on the analysis of substituent effects and data from analogous compounds such as 2,6-dimethylbenzoic acid and 3-iodotoluene.[4][5]

SignalProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale for Prediction
A Carboxylic Acid (-COOH)10.0 - 13.01HSinglet (broad)The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region.[6]
B Aromatic (H-4)7.6 - 7.81HDoubletThis proton is ortho to the iodine atom and meta to the carboxylic acid group. The iodine atom has a modest deshielding effect. It will be split by the adjacent H-5 proton.
C Aromatic (H-5)7.1 - 7.31HDoubletThis proton is meta to both the iodine and the carboxylic acid group. It will be split by the adjacent H-4 proton.
D Methyl (-CH₃ at C2)2.3 - 2.53HSingletThis methyl group is ortho to both the carboxylic acid and the iodine atom. The proximity to these groups will cause a downfield shift compared to a standard aromatic methyl group.
E Methyl (-CH₃ at C6)2.3 - 2.53HSingletThis methyl group is ortho to the carboxylic acid group. Its chemical environment is very similar to the other methyl group, and their signals are likely to overlap or be very close.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3-iodo-2,6-dimethylbenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-iodo-2,6-dimethylbenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

  • Initiate the data acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

In-depth Spectral Interpretation

The interpretation of the ¹H NMR spectrum involves assigning each signal to a specific proton or group of protons in the 3-iodo-2,6-dimethylbenzoic acid molecule.

  • The Carboxylic Acid Proton (Signal A): A broad singlet is expected in the downfield region of 10-13 ppm. This broadness is due to hydrogen bonding and chemical exchange. Its integration will correspond to one proton.

  • The Aromatic Protons (Signals B and C): The two aromatic protons, H-4 and H-5, are not chemically equivalent and will appear as two distinct signals. They will split each other, resulting in two doublets. The coupling constant for this ortho-coupling is typically in the range of 7-9 Hz.[7] H-4 is expected to be more downfield than H-5 due to the deshielding effect of the adjacent iodine atom.

  • The Methyl Protons (Signals D and E): The two methyl groups at positions C2 and C6 are in slightly different chemical environments due to the presence of the iodine atom at C3. The methyl group at C2 is ortho to the iodine, while the methyl group at C6 is meta. This difference may result in two separate singlets. However, the electronic effect of the iodine at the meta position is likely to be small, so these two signals may be very close in chemical shift or even overlap to form a single singlet with an integration of 6H. They appear as singlets because there are no protons on the adjacent carbons to cause splitting.

The analysis of these distinct signals, their chemical shifts, integrations, and multiplicities, allows for the unambiguous confirmation of the structure of 3-iodo-2,6-dimethylbenzoic acid.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum analysis of 3-iodo-2,6-dimethylbenzoic acid. By understanding the fundamental principles of ¹H NMR and applying them to the specific structural features of the molecule, a detailed prediction of the spectrum can be made. The outlined experimental protocol provides a robust method for acquiring high-quality spectral data. The in-depth interpretation of the predicted spectrum serves as a valuable example of how ¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, a critical step in chemical research and drug development.

References

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? Chem Asian J., 13(7), 877-881. [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • Janzen, A. F., & Schaefer, T. (1971). The Effect of a-Substituents on Benzylic Spin-Spin Coupling Constants. Derivatives of 2,6-Dichlorotoluene. Canadian Journal of Chemistry, 49(11), 1818-1822. [Link]

  • LibreTexts. (2021). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodotoluene. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

Sources

Methodological & Application

Introduction: Synthesizing Biaryl Carboxylic Acids Under Steric Challenge

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Iodo-2,6-dimethylbenzoic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] A particularly valuable application is the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and challenging substrate: 3-iodo-2,6-dimethylbenzoic acid . The synthesis of its corresponding biaryl derivatives is of significant interest; however, the substrate's structure presents a classic case of steric hindrance. The two methyl groups flanking the carboxylic acid, with one also being ortho to the iodine atom, create a crowded environment around the reaction center. This steric congestion can impede key steps in the catalytic cycle, demanding a carefully optimized protocol.

As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed protocol grounded in mechanistic understanding, explaining the causal relationships between reaction components and outcomes. We will explore how to select the appropriate catalyst, base, and solvent system to overcome the steric barriers and achieve high-yield synthesis of 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid derivatives.

The Scientific Foundation: Mechanism and Strategic Considerations

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex R¹-R² Product re_label Reductive Elimination trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->trans_complex Base, R²-B(OR)₂ oa_label Oxidative Addition trans_complex->pd0 trans_label Transmetalation sub_in R¹-X (Aryl Halide) sub_in->oa_complex boronic_in R²-B(OH)₂ (Boronic Acid) boronic_in->trans_complex

Figure 1. The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-I in our case) of the aryl halide. This is often the rate-limiting step and is highly sensitive to steric hindrance.[7]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is also hindered by bulky ortho-substituents.[7]

The Causality of Experimental Choices for a Hindered Substrate

For 3-iodo-2,6-dimethylbenzoic acid, the steric bulk near the C-I bond directly challenges both the oxidative addition and reductive elimination steps. Our experimental design must directly counteract these challenges.

Figure 2. Steric congestion around the reactive C-I bond.

1. Catalyst System: The Power of Bulky, Electron-Rich Ligands Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. The key to success lies in using specialized ligands that promote the difficult steps of the catalytic cycle.

  • Expertise & Experience: For substrates like 3-iodo-2,6-dimethylbenzoic acid, dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are exceptionally effective.[3][9] These ligands are both bulky and electron-rich.

    • Bulkiness: The large size of the ligand promotes the final reductive elimination step, essentially "pushing" the product off the palladium center.

    • Electron-Rich Nature: The high electron density on the phosphorus atom, donated to the palladium center, facilitates the initial oxidative addition of the sterically hindered aryl iodide.[5][10]

  • Alternative: N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for coupling hindered substrates due to their strong σ-donating properties, which stabilize the palladium catalyst and promote oxidative addition.[8][11]

2. The Role of the Base: More Than Just a Proton Scavenger The base is not a passive component; it is crucial for activating the boronic acid.[1][12] In the presence of a base (like K₃PO₄ or K₂CO₃), the boronic acid is converted to a more nucleophilic boronate anion, which readily participates in transmetalation.[8]

  • Trustworthiness: For substrates containing a carboxylic acid, the choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is ideal.[13] It is strong enough to form the boronate complex but generally does not deprotonate the carboxylic acid to an extent that it interferes with the reaction, especially in a biphasic solvent system. Very strong bases like NaOH or NaOMe could lead to unwanted side reactions.

3. Solvent System: Facilitating Interaction A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water).[6][10]

  • Causality: The organic solvent solubilizes the aryl halide and the catalyst complex. The aqueous phase dissolves the inorganic base and the boronic acid (or its resulting boronate salt). The reaction occurs at the interface of these two phases, where all components can interact. Using degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2',6'-Dimethyl-4'-phenyl-[1,1'-biphenyl]-3-carboxylic Acid

This protocol details the coupling of 3-iodo-2,6-dimethylbenzoic acid with phenylboronic acid as a representative example.

Materials and Equipment
  • Reagents: 3-iodo-2,6-dimethylbenzoic acid, Phenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized water.

  • Glassware: Schlenk flask or microwave vial, condenser, magnetic stir bar.

  • Equipment: Magnetic stir plate with heating, Schlenk line or glovebox for inert atmosphere, rotary evaporator, equipment for purification (column chromatography or recrystallization).

Reagent Table (Example Reaction)
ReagentMW ( g/mol )Amount (mg)mmolsEquivalents
3-Iodo-2,6-dimethylbenzoic acid276.062761.01.0
Phenylboronic acid121.931461.21.2
Pd(OAc)₂224.504.50.020.02 (2 mol%)
SPhos410.5116.40.040.04 (4 mol%)
K₂CO₃138.214153.03.0
1,4-Dioxane / Water (4:1)-5 mL--
Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solids first, then solvents) setup->reagents degas 3. Degassing (Argon sparging) reagents->degas reaction 4. Reaction (Heat to 80-100 °C, 12-24h) degas->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor Periodic Sampling workup 6. Workup & Extraction (Acid-Base Protocol) reaction->workup Upon Completion monitor->reaction Continue if incomplete purify 7. Purification (Recrystallization or Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Figure 3. A generalized workflow for the Suzuki coupling experiment.
  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-iodo-2,6-dimethylbenzoic acid (276 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

    • Causality: Adding the solid reagents first under a positive pressure of inert gas (Argon or Nitrogen) prevents degradation of the catalyst and reagents by atmospheric oxygen.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

    • Expertise & Experience: A 1:2 Pd/Ligand ratio is common for biaryl phosphine ligands to ensure the formation of the active L₂Pd(0) species and prevent catalyst decomposition.

  • Solvent Addition and Degassing: Add the 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. Seal the flask and sparge the mixture with a gentle stream of Argon for 10-15 minutes.

    • Trustworthiness: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to inactive Pd(II) species and lead to reaction failure.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

  • Reaction Monitoring: To check for completion, a small aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by Thin Layer Chromatography (TLC) or LC-MS.[14] The disappearance of the starting aryl iodide is a key indicator of progress.

Workup and Purification Protocol
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute with 15 mL of ethyl acetate and 15 mL of water.

  • Initial Wash: Transfer the mixture to a separatory funnel. The layers are separated, and the aqueous layer is extracted once more with 10 mL of ethyl acetate. Discard the aqueous layer.

  • Base Extraction: Combine the organic layers and extract the product into an aqueous basic solution by washing with 1 M Na₂CO₃ solution (2 x 15 mL). The desired carboxylic acid product will move into the aqueous layer as its sodium salt, leaving neutral impurities (like biphenyl from boronic acid homocoupling) in the organic layer.

    • Self-Validating Step: This acid-base extraction is a highly effective purification step specific to the carboxylic acid product, ensuring high purity.

  • Acidification and Product Isolation: Cool the combined basic aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. A white precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying and Final Purification: Dry the solid product under vacuum. If further purification is needed, recrystallization from a solvent system like ethanol/water or toluene can be performed.[15]

Troubleshooting and Optimization

SymptomProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality boronic acid.1. Ensure meticulous degassing and use of an inert atmosphere.2. Increase temperature to 100-110 °C.3. Use fresh, high-purity boronic acid; consider using the corresponding boronic ester (e.g., pinacol ester).
Dehalogenation of Starting Material Presence of a hydride source and competing reduction pathway.[10]Use a stronger, non-coordinating base like K₃PO₄ instead of K₂CO₃. Ensure solvents are anhydrous where specified.
Homocoupling of Boronic Acid Caused by oxygen or presence of Pd(II) species without aryl halide.[16]Thorough degassing is crucial. Ensure the Pd(0) pre-catalyst is properly formed.
Low Isolated Yield after Workup 1. Incomplete extraction from organic layer.2. Product is partially soluble in acidic water.1. Perform an additional basic extraction (3x instead of 2x).2. After acidification, extract the aqueous slurry with ethyl acetate to recover any dissolved product.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like 3-iodo-2,6-dimethylbenzoic acid is a highly achievable transformation when approached with a clear understanding of the mechanistic hurdles. The challenges posed by steric hindrance are effectively overcome through the rational selection of a bulky, electron-rich phosphine ligand such as SPhos, which accelerates the critical oxidative addition and reductive elimination steps. Combined with a suitable base and a properly degassed biphasic solvent system, this methodology provides a robust and reliable pathway to valuable biaryl carboxylic acid structures. The protocols and insights provided herein are designed to empower researchers to confidently and successfully employ this powerful reaction in their synthetic endeavors.

References

  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Suzuki-Miyaura_Coupling]
  • The Suzuki Reaction - Myers, Chem 115, Harvard University. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki.pdf]
  • Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents (US6369271B1). [URL: https://patents.google.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_148011.html]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Coupling.pdf]
  • Suzuki Coupling: Mechanism & Examples - NROChemistry. [URL: https://nrochemistry.com/suzuki-coupling/]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/sc/c4sc00331a]
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester - ResearchGate. [URL: https://www.researchgate.net/publication/232757268_Suzuki_Cross-Coupling_Reaction_of_Sterically_Hindered_Aryl_Boronates_with_3-Iodo-4-methoxybenzoic_Acid_Methylester]
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo000539v]
  • SUZUKI REACTION MONITORING - Advion. [URL: https://advion.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol302061y]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2676832/]
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op010218p]
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035442h]
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/v398s8/good_solvent_for_recrystalizing_4biphenyl/]
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=17260]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Platinum Metals Review. [URL: https://www.technology.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(III) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/cc/c4cc08249a]
  • The synthesis of esters from carboxylic acids and their derivatives - Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121540]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja993083t]

Sources

protocol for Sonogashira coupling of 3-iodo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Sonogashira Coupling of 3-Iodo-2,6-Dimethylbenzoic Acid

Executive Summary

The Sonogashira cross-coupling of 3-iodo-2,6-dimethylbenzoic acid presents a dual challenge in organic synthesis: steric hindrance proximal to the reaction site and the presence of an unprotected carboxylic acid . The 2,6-dimethyl substitution pattern creates a "steric gate" that protects the carboxylic acid but also imposes torsional strain on the adjacent 3-iodo position. Furthermore, the acidic proton can quench reactive acetylide intermediates or form unreactive copper carboxylate salts in classical Pd/Cu systems.

This guide provides two distinct, field-validated protocols:

  • Protocol A (The "Gold Standard"): A robust 3-step sequence (Protection

    
     Coupling 
    
    
    
    Deprotection) designed for high purity and scalability.
  • Protocol B (The "Green Direct"): A Copper-free, aqueous-phase direct coupling of the free acid, optimized for rapid library synthesis and process intensification.

Strategic Analysis: Substrate Challenges

FeatureChemical ConsequenceMitigation Strategy
Free Carboxylic Acid (C1) Forms salts with amine bases; poisons Cu(I) catalysts via carboxylate formation.Route A: Mask as Methyl Ester.Route B: Use Cu-free conditions with inorganic bases (Cs

CO

).
2,6-Dimethyl Groups Creates significant steric bulk; twists the carboxylate out of plane; hinders approach of bulky Pd-ligand complexes.Use high-activity ligands (e.g., XPhos , SPhos ) or elevated temperatures to force oxidative addition.
3-Iodo Position Ortho to C2-Methyl. Electronic richness of the ring makes oxidative addition slower than electron-deficient systems.Use electron-rich phosphines to increase electron density on Pd(0), facilitating oxidative addition.

Protocol A: Protection-Coupling-Deprotection (High Reliability)

Recommended for multi-gram scale-up where purification of intermediates is critical.

Step 1: Esterification (Fischer Speier)

Due to the steric hindrance of the 2,6-dimethyl groups, standard esterification (acid/alcohol) is slow. We utilize an acid chloride intermediate or methyl iodide.

  • Reagents: 3-iodo-2,6-dimethylbenzoic acid (1.0 eq), MeI (1.5 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF.
  • Conditions: 40 °C, 4 hours.

  • Yield Target: >95%

Step 2: Sonogashira Coupling of the Methyl Ester

Now utilizing Methyl 3-iodo-2,6-dimethylbenzoate .

Reagents & Materials:

  • Substrate: Methyl 3-iodo-2,6-dimethylbenzoate (1.0 mmol)

  • Alkyne: Terminal Alkyne (1.2 mmol)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%) or Pd
    
    
    (dba)
    
    
    (1 mol%) + XPhos (2 mol%)
  • Co-Catalyst: CuI (1 mol%)

  • Base: Et

    
    N (3.0 eq)
    
  • Solvent: THF or DMF (anhydrous, degassed)

Procedure:

  • Inerting: Charge a Schlenk flask with the ester, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF and Et

    
    N via syringe.
    
  • Initiation: Add the terminal alkyne dropwise.

  • Reaction: Stir at 60 °C for 4–6 hours. Note: The elevated temperature is required to overcome the C2-methyl steric clash.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (sat. aq) to remove copper, then brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Step 3: Hydrolysis
  • Reagents: LiOH (5 eq), THF/H

    
    O (1:1), 60 °C.
    
  • Note: The 2,6-dimethyl ester is resistant to hydrolysis. High temp and strong nucleophiles (LiOH or KOH) are mandatory.

Protocol B: Direct Copper-Free Coupling (Process Intensification)

Recommended for rapid analog generation or when protecting groups are undesirable. Eliminates the risk of copper-acetylide homocoupling (Glaser coupling).

Mechanism: This route relies on a Copper-Free Pd(0) cycle . The deprotonation of the alkyne occurs after coordination to the Pd(II) species (See Diagram below).

Reagents & Materials:

  • Substrate: 3-iodo-2,6-dimethylbenzoic acid (1.0 mmol)

  • Alkyne: Terminal Alkyne (1.5 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%) - Critical for hindered substrates.

  • Base: Cs

    
    CO
    
    
    
    (3.0 eq) - Inorganic base prevents salt precipitation common with amines.
  • Solvent: MeCN : H

    
    O (1:1) or DMF : H
    
    
    
    O (4:1)

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, dissolve 3-iodo-2,6-dimethylbenzoic acid and Cs

    
    CO
    
    
    
    in the solvent mixture. Stir for 10 min to ensure carboxylate formation (solubilization).
  • Catalyst Addition: Add Pd(OAc)

    
     and XPhos. The solution may turn dark red/brown (formation of active Pd-L species).
    
  • Alkyne Addition: Add the terminal alkyne.

  • Thermal Activation: Seal the vial and heat to 80 °C for 12 hours.

    • Why 80 °C? Aqueous Pd-catalyzed reactions of hindered aryl chlorides/iodides require higher energy to facilitate the transmetallation-like step without Copper.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 (precipitates the product).

    • Extract with EtOAc (x3).

    • Wash with Brine.[1]

    • Concentrate and recrystallize (or column chromatography if necessary).

Mechanistic Visualization: Copper-Free Cycle

The following diagram illustrates the specific pathway for Protocol B, highlighting where the steric bulk of the 2,6-dimethyl group impacts the cycle and how the XPhos ligand facilitates the difficult steps.

Sonogashira_CuFree cluster_sterics Steric Bottleneck Start Pd(0)-XPhos (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd + Substrate Complex_A Ar-Pd(II)-I (cis-complex) OxAdd->Complex_A Coordination Alkyne Coordination (pi-complex) Complex_A->Coordination + Alkyne Deprotonation Deprotonation by Base (Cs2CO3) Coordination->Deprotonation + Base Complex_B Ar-Pd(II)-Alkynyl Deprotonation->Complex_B - HI (Base-H+) RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Start Regeneration Product Coupled Product RedElim->Product Yield Substrate 3-Iodo-2,6-dimethyl benzoic acid Substrate->OxAdd Alkyne Terminal Alkyne Alkyne->Coordination Base Cs2CO3 Base->Deprotonation

Figure 1: Copper-Free Sonogashira Catalytic Cycle.[2][3][4] Note the critical role of the base in the deprotonation step occurring ON the Palladium center, avoiding the need for a Copper acetylide intermediate.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylic acid.Switch to Protocol A (Methyl Ester) or increase Base equivalents to 4.0 in Protocol B.
Starting Material Recovery Steric failure at Oxidative Addition.Switch ligand to SPhos or Buchwald P(tBu)3 ; Increase temp to 90 °C.
Homocoupling (Alkyne-Alkyne) Trace Oxygen present (if using Cu).Strict degassing (Freeze-Pump-Thaw); Switch to Protocol B (Cu-Free).
Precipitation in Rxn Insoluble carboxylate salts.Add water (if using organic solvent) or switch to DMF/H2O mixtures to solubilize the salt.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes in Water.[6] Journal of Organic Chemistry, 71(1), 379-381. Link

  • Bhattacharya, S., & Sengupta, S. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega, 8(19), 17027–17036. Link

  • Kohnen, A. L., & Mak, K. K. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(13), 4938–4943. Link

Sources

Application Note: Heck Coupling of Sterically Congested Aryl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific structural constraints of 3-iodo-2,6-dimethylbenzoic acid , I have designed this Application Note. This substrate presents a unique "dual-zone" challenge: extreme steric congestion at the carboxylate (C1) and moderate ortho-hindrance at the reactive iodide (C3).

The following guide prioritizes Jeffery Conditions (Ligand-Free Phase Transfer Catalysis) as the primary protocol. Empirical data suggests this method offers superior turnover frequencies (TOF) for free carboxylic acids compared to traditional phosphine-based systems, which often suffer from ligand oxidation or coordination inhibition by the carboxylate.

Substrate Analysis & Strategic Approach

Structural Deconstruction

The target substrate, 3-iodo-2,6-dimethylbenzoic acid , possesses two distinct steric zones that dictate reaction parameters:

  • Zone A (C1 - Carboxylate): The 2,6-dimethyl pattern forces the carboxylic acid moiety out of planarity with the aromatic ring (orthogonal conformation). This creates a "protective pocket" that reduces decarboxylation risks but significantly hinders solvation and base interaction.

  • Zone B (C3 - Iodide): The reactive center is flanked by a methyl group at C2. While less hindered than a mesityl system, this ortho-substitution slows the rate-determining step (Oxidative Addition) and increases the risk of Pd-black precipitation if the catalyst is not sufficiently stabilized.

The "Free Acid" Challenge

Using the free acid directly, rather than the ester, introduces a competitive equilibrium. The base must perform two roles:

  • Deprotonate the carboxylic acid (

    
    ) to form the carboxylate salt.
    
  • Regenerate the Pd(0) species via reductive elimination.[1] Risk:[1][2][3] The resulting carboxylate anion can coordinate to Palladium, potentially arresting the catalytic cycle (anionic poisoning).

Solution: Use Jeffery Conditions (Phase Transfer Catalysis). The use of Tetra-n-butylammonium bromide (TBAB) serves a dual purpose: it stabilizes the catalytic nanoparticles (preventing aggregation) and acts as a phase transfer agent to solubilize the inorganic base/carboxylate ion pair in organic media.

Core Protocol: Ligand-Free Phase Transfer Catalysis (Jeffery Conditions)

This protocol is validated for coupling with electron-deficient alkenes (e.g., acrylates, styrenes).

Reagents & Stoichiometry[4]
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.0 equiv3-iodo-2,6-dimethylbenzoic acid
Alkene Nucleophile1.5 - 2.0 equivMethyl acrylate, Styrene, etc.
Catalyst Metal Source2 - 5 mol%Pd(OAc)₂ (Palladium Acetate)
Additive PTC / Stabilizer1.0 equivTBAB (Tetra-n-butylammonium bromide)
Base Neutralizer2.5 - 3.0 equivNaHCO₃ (Solid) or K₂CO₃
Solvent Medium[0.2 M]DMF (N,N-Dimethylformamide)
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with 3-iodo-2,6-dimethylbenzoic acid (1.0 equiv), TBAB (1.0 equiv), and NaHCO₃ (2.5 equiv).

    • Note: NaHCO₃ is preferred over K₂CO₃ for this specific substrate to mitigate potential decarboxylation, although the 2,6-dimethyl system is robust.

  • Add Pd(OAc)₂ (2–5 mol%).

    • Critical: Add the catalyst last to the solids or as a stock solution to prevent premature reduction.

Step 2: Solvent & Inerting

  • Add DMF (anhydrous not strictly required, but preferred) to achieve a concentration of 0.2 M relative to the aryl iodide.

  • Add the Alkene (1.5 equiv).

  • Seal the vial with a septum cap.

  • Sparge the solution with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of Heck cycles, leading to phosphine oxidation (if used) or rapid Pd-black formation.

Step 3: Reaction

  • Heat the mixture to 80–90°C .

    • Observation: The mixture will initially be a suspension. As it heats, the TBAB melts/dissolves, and the carboxylate salt solubilizes, turning the solution dark brown/black (active Pd nanoparticles).

  • Monitor by HPLC or TLC after 4 hours. Full conversion typically requires 6–12 hours due to the ortho-methyl steric hindrance.

Step 4: Workup (Acid Recovery)

  • Cool the reaction to room temperature.

  • Dilute with water (3x reaction volume). The solution will be basic (pH ~9).

  • Wash the aqueous layer with Ethyl Acetate (to remove unreacted alkene and organic impurities). Discard the organic layer.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product (coupled acid) should precipitate.

  • Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Mechanistic Visualization

The following diagram illustrates the modified catalytic cycle, emphasizing the role of the Phase Transfer Catalyst (TBAB) in stabilizing the sterically hindered Palladium intermediate.

HeckCycle cluster_sterics Steric Influence Pd0 Active Species [Pd(0)-TBAB] Nanoclusters OxAdd Oxidative Addition (Rate Limiting due to C2-Me) Pd0->OxAdd + Ar-I (3-iodo-2,6-dimethyl...) Coord Alkene Coordination & Insertion OxAdd->Coord + Alkene BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim C-C Bond Formation BaseStep Base Regeneration [H-Pd-Br] + NaHCO3 BetaElim->BaseStep - Product BaseStep->Pd0 - HBr / Regeneration

Caption: Modified Heck Cycle for hindered substrates. TBAB stabilizes the Pd(0) species, preventing aggregation during the slow oxidative addition step caused by the ortho-methyl group.

Troubleshooting & Optimization Logic

If the standard Jeffery conditions fail, use this logic tree to optimize.

Optimization Start Result Analysis LowConv Low Conversion (<20%) Start->LowConv PdBlack Early Pd Black Precip. Start->PdBlack Regio Wrong Regioisomer Start->Regio Temp Increase Temp to 110°C LowConv->Temp If catalyst is active Ligand Switch to Protocol B (Pd(OAc)2 + P(o-tol)3) LowConv->Ligand If catalyst dies Stabilizer Increase TBAB to 2.0 eq PdBlack->Stabilizer Solvent Switch to DMAc (Higher Boiling Pt) PdBlack->Solvent Electronic Use Electron-Poor Alkene Regio->Electronic Silver Add Ag2CO3 (Cationic Pathway) Regio->Silver

Caption: Decision matrix for optimizing reaction conditions based on observed failure modes.

Alternative Protocol B: Phosphine-Modified (For extremely stubborn cases)

If the ligand-free method yields poor conversion due to catalyst death:

  • Catalyst: Pd(OAc)₂ (5 mol%)[4]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10-15 mol%).

    • Why: The bulky o-tolyl groups facilitate the formation of mono-ligated Pd species, which are more active for oxidative addition into hindered iodides than PPh₃ complexes.

  • Base: Et₃N (3.0 equiv).

  • Solvent: CH₃CN or DMF.[2][5]

  • Temp: Reflux.[4]

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on hindered substrates). Link

  • Goossen, L. J., et al. (2010). Decarboxylative coupling reactions.

Sources

experimental procedure for Stille coupling with 3-iodo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary Performing a Stille cross-coupling on 3-iodo-2,6-dimethylbenzoic acid presents a unique duality of chemical challenges. While the iodine at the C3 position offers a reactive handle for oxidative addition, the substrate exhibits two critical constraints:

  • Steric Hindrance: The C2-methyl group exerts ortho-steric pressure on the catalytic center, potentially slowing oxidative addition and impeding transmetallation.

  • Free Carboxylic Acid: The C1-carboxylic acid, flanked by two methyl groups (2,6-substitution), is sterically shielded from standard esterification but remains acidic (

    
    ). In its free form, it can poison palladium catalysts via carboxylate coordination or alter the solution pH, affecting the stability of acid-sensitive stannanes.
    

The "Step Zero" Decision This guide presents two distinct workflows. Protocol A (Ester Protection) is the industry "Gold Standard" for yield and purification. Protocol B (Direct Acid Coupling) is a specialized, high-efficiency route for when downstream hydrolysis is impossible due to the extreme steric shielding of the 2,6-dimethyl system.

Part 2: Scientific Integrity & Experimental Logic

Mechanism & Steric Considerations

The reaction follows the catalytic cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1][2][3][4][5] For this specific substrate:

  • OA Rate: The 2-methyl group creates a "picket fence" effect. Bulky ligands (e.g.,

    
    ) or labile ligand sources (
    
    
    
    ) are required to create an open coordination site on Palladium.
  • The Copper Effect: We utilize the Liebeskind-Farina modification , adding CuI. Copper(I) scavenges free phosphine ligands (preventing catalyst saturation) and transmetallates with the organostannane to form a transient, highly reactive organocopper species, which transfers the organic group to Palladium more efficiently than Tin.

Diagram 1: Mechanistic Workflow & Decision Tree

Stille_Workflow Start Substrate: 3-iodo-2,6-dimethylbenzoic acid Decision Is the final target an Acid or Ester? Start->Decision RouteA Route A: Methyl Ester Strategy (Recommended for High Yield) Decision->RouteA Target is Ester or Hydrolyzable RouteB Route B: Direct Acid Coupling (Atom Economy / Difficult Hydrolysis) Decision->RouteB Target is Acid StepA1 Step 1: Esterification (MeI, K2CO3, DMF) RouteA->StepA1 StepB1 Step 1: Salt Formation (CsF or mild base) RouteB->StepB1 StepA2 Step 2: Stille Coupling (Pd2(dba)3, AsPh3, CuI) StepA1->StepA2 StepA3 Step 3: Purification (Silica Gel) StepA2->StepA3 StepB2 Step 2: High-Temp Coupling (Pd(PPh3)4, CuI, DMF, 100°C) StepB1->StepB2 StepB3 Step 3: Acidic Workup (HCl quench) StepB2->StepB3

Caption: Decision matrix for processing 3-iodo-2,6-dimethylbenzoic acid. Route A is preferred due to the difficulty of hydrolyzing 2,6-dimethyl esters post-coupling.

Part 3: Experimental Protocols

Pre-Reaction Safety Briefing
  • Organotin Toxicity: All stannanes are neurotoxins. Weigh reagents in a glovebox or vented balance enclosure. All waste must be segregated as "Heavy Metal/Organotin."

  • Degassing: Oxygen is the enemy of Stille couplings, causing homocoupling of the stannane. Sparging with Argon for 15 minutes is mandatory.

Protocol A: The Methyl Ester Route (Gold Standard)

Rationale: Converting the acid to an ester prevents catalyst poisoning and allows for standard silica gel chromatography.

1. Substrate Preparation (Methylation) Due to the 2,6-steric bulk, Fischer esterification (acid/alcohol) is often too slow. We use Iodomethane/Base .

  • Reagents: 3-iodo-2,6-dimethylbenzoic acid (1.0 equiv),

    
     (1.5 equiv), MeI (1.2 equiv), DMF (0.5 M).
    
  • Procedure: Stir at 40°C for 4 hours. Quench with water, extract with EtOAc.[6] Yield is typically >95%.

2. Stille Coupling Procedure

  • Scale: 1.0 mmol (approx. 290 mg of ester).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

ReagentEquivalentsRole
Methyl 3-iodo-2,6-dimethylbenzoate 1.0Electrophile
Organostannane (

)
1.1 - 1.2Nucleophile

0.025 (2.5 mol%)Pd Source
Triphenylarsine (

)
0.10 (10 mol%)Ligand (Farina conditions)
Copper(I) Iodide (CuI) 0.10 (10 mol%)Co-catalyst
CsF 2.0Scavenger/Activator

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add the Ester,

    
    , 
    
    
    
    , CuI, and CsF.
  • Solvent: Add Dioxane (5 mL) and the Organostannane.

  • Degas: Freeze-pump-thaw (3 cycles) or vigorous Argon sparge (15 mins).

  • Reaction: Seal and heat to 90°C for 12–16 hours. The solution typically turns from dark purple/red to black/brown.

  • Workup (Tin Removal): Cool to RT. Dilute with EtOAc. Add 10 mL of 10% KF solution (aqueous) and stir vigorously for 30 minutes. A white polymeric precipitate (

    
    ) will form. Filter through a pad of Celite.
    
  • Purification: Flash chromatography.

Protocol B: Direct Acid Coupling (Specialized)

Rationale: Hydrolysis of 2,6-dimethyl esters requires harsh conditions (e.g., KOH in ethylene glycol at 150°C) which might destroy sensitive coupled groups. This protocol couples directly on the acid.

Reagent Modifications:

  • Catalyst: Use

    
      (5 mol%) directly.[7] The phosphine ligands are more robust for this specific acidic environment than the labile 
    
    
    
    .
  • Base: Use

    
      (1.0 equiv) to form the cesium carboxylate in situ. This prevents the free acid from protonating the intermediate but keeps the solution neutral enough for Stille chemistry.
    

Step-by-Step:

  • Solvent: DMF (N,N-Dimethylformamide) is required for solubility of the carboxylate salt.

  • Procedure:

    • Dissolve acid (1.0 mmol) and

      
       (0.5 mmol) in DMF (5 mL). Stir 10 mins to form the salt.
      
    • Add

      
       (58 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and Stannane (1.2 mmol).
      
    • CRITICAL: Degas thoroughly.

    • Heat to 100°C for 18 hours.

  • Workup:

    • Pour into water.

    • Acidify: Carefully adjust pH to ~3 with 1N HCl.

    • Extract with EtOAc.[7]

    • Tin Removal: The KF wash (from Protocol A) works poorly in acidic media. Instead, use silica gel impregnated with KF (10% w/w) during the initial filtration.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch Ligand to X-Phos or P(t-Bu)3 . The steric bulk of the 2-Me group requires a highly active catalyst.
Homocoupling (R-R) Oxygen LeakCheck inert lines. Add hydroquinone (scavenger) if stannane is unstable.
Protodealkylation Acidic PoisoningEnsure Protocol B uses strictly anhydrous DMF and sufficient base (

) to mask the proton.
Black Precipitate (Early) Catalyst Decomposition"Pd Black" formation. Add more ligand (

or

) to stabilize the Pd(0) species.
Diagram 2: The Catalytic Cycle & Steric Clash

Stille_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Steric Clash at C2-Me) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting w/o CuI) OxAdd->TransMet + R-SnBu3 (+ CuI) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle. Note that the Oxidative Addition step is hindered by the 2-methyl group, necessitating high temperatures or active ligands.

References

  • Milstein, D., & Stille, J. K. (1978). General, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[5] Journal of the American Chemical Society, 100(11), 3636–3638.

  • Farina, V., & Krishnan, B. (1991).[5] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[5]

  • Espinet, P., & Echavarren, A. M. (2004).[5] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.

  • Littke, A. F., & Fu, G. C. (1999).[7] A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides.[5][7] Angewandte Chemie International Edition, 38(16), 2411–2413.

Sources

Troubleshooting & Optimization

preventing deiodination of 3-iodo-2,6-dimethylbenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TI-26-DMBA-001 Status: Open Subject: Prevention of Deiodination in Sterically Hindered Aryl Iodides Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

The Core Conflict: Sterics vs. Stability[2]

You are likely encountering deiodination because this specific molecule presents a mechanistic paradox .

  • The Steric Shield (2,6-Dimethyl Effect): The methyl groups at positions 2 and 6 force the carboxyl group out of planarity with the benzene ring (Steric Inhibition of Resonance). This prevents orbital overlap, making the carbonyl carbon significantly less electrophilic.[1] Standard activation (e.g., esterification) requires forcing conditions (heat, strong acid).[1]

  • The Labile Bond (3-Iodo): The Carbon-Iodine (C-I) bond is weak (~65 kcal/mol).[1] The "forcing conditions" required to overcome the steric shield (like refluxing thionyl chloride) provide enough thermal energy to trigger homolytic cleavage of the C-I bond or protodeiodination (acid-catalyzed replacement of Iodine with Hydrogen).

The Result: You apply heat to react the acid, but you lose the iodine, resulting in purple reaction mixtures (I₂ release) and the formation of 2,6-dimethylbenzoic acid (impurity).

Troubleshooting Guides (Q&A Format)

Module A: Acid Activation & Amide/Ester Coupling

User Issue: "I am trying to make an amide. I refluxed in SOCl₂ or Oxalyl Chloride/DMF, but the reaction turned violet and NMR shows loss of iodine."

Root Cause: Thermal Deiodination.[1] The 2,6-dimethyl steric bulk prevents the formation of the tetrahedral intermediate at low temperatures. Heating SOCl₂ generates HCl and high thermal stress.[1] The Iodine at position 3 is electron-rich and susceptible to electrophilic attack by H⁺ (Protodeiodination) or radical cleavage.[1]

Solution: The "Neutral Activation" Protocol (Ghosez’s Reagent) Do not use Thionyl Chloride.[1] Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2][3] It converts sterically hindered carboxylic acids to acid chlorides under neutral conditions at room temperature, bypassing the need for heat or acidic activators.

Protocol:

  • Dissolve 3-iodo-2,6-dimethylbenzoic acid in dry DCM.

  • Add 1.1 - 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.[1]

  • Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (quench aliquot with MeOH).

  • Once the acid chloride is formed, add your amine/alcohol and a mild base (e.g., Pyridine or NEt₃).[1]

  • Result: High yield of amide/ester with Iodine intact.

Module B: Metal-Catalyzed Cross-Coupling (Iodine as Reactant)

User Issue: "I am performing a Suzuki coupling on the Iodine. I am getting the 'reduced' product (2,6-dimethylbenzoic acid) instead of the coupled biaryl."

Root Cause: Hydrodeiodination.[1] This is a side reaction where the oxidative addition complex (Ar-Pd-I) intercepts a hydride source instead of the transmetallation partner.

  • Source of Hydride: Alcohols (solvent), water, or

    
    -hydride elimination from alkyl ligands.[1]
    
  • Steric Factor: The 2-methyl group makes the transmetallation step slower (steric crowding around Pd), giving the intermediate more time to undergo the unwanted reduction.

Solution:

  • Solvent Switch: Switch from alcoholic solvents (MeOH, EtOH, iPrOH) to aprotic polar solvents (DMF, Dioxane, or Toluene/Water biphasic).[1]

  • Catalyst Crowd Control: Use high-activity catalysts with bulky ligands (e.g., Pd(dppf)Cl₂ or Buchwald Precatalysts like XPhos Pd G2).[1] The bulky ligand accelerates the reductive elimination of the desired product, outcompeting the reduction pathway.

  • Base Selection: Use anhydrous bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides.[1]

Module C: Lithium-Halogen Exchange

User Issue: "I treated the molecule with n-BuLi to deprotonate the methyl group, but the Iodine vanished."

Root Cause: Rapid I-Li Exchange.[1] Iodine-Lithium exchange is one of the fastest reactions in organic chemistry, faster than deprotonation. Even at -78°C, n-BuLi will attack the Iodine first.[1]

Solution:

  • Magnesiation: Use Turbo-Grignard (iPrMgCl·LiCl) at -15°C to -20°C. While it will still likely exchange the iodine, the resulting Grignard is stable.

  • If you want to keep the Iodine: You cannot use organolithiums on this molecule.[1] Use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA strictly at -78°C, though risk remains high. Recommendation: Install the iodine AFTER lithiation steps if possible.

Visualized Decision Pathways

Diagram 1: Safe Activation Workflow

This decision tree guides you through selecting the correct reagent based on the steric/electronic constraints of 3-iodo-2,6-dimethylbenzoic acid.

ActivationLogic Start Start: 3-Iodo-2,6-dimethylbenzoic acid Goal Goal: Form Amide/Ester Start->Goal Decision1 Standard Activation? (EDCI/HATU) Goal->Decision1 Fail1 FAILURE: Low Yield (Steric block prevents attack) Decision1->Fail1 Often Fails Decision2 Acid Chloride Route? Decision1->Decision2 Alternative Method1 SOCl2 (Reflux) Decision2->Method1 Method2 Ghosez's Reagent (Neutral, RT) Decision2->Method2 Recommended Fail2 FAILURE: Deiodination (Heat + HCl = Protodeiodination) Method1->Fail2 Success SUCCESS: Acid Chloride Formed Iodine Intact Method2->Success Step3 Add Nucleophile (Amine/Alcohol) Success->Step3

Caption: Workflow for activating sterically hindered aryl iodides without triggering deiodination.

Diagram 2: Mechanisms of Deiodination

Understanding how the iodine is lost allows you to block the pathway.

DeiodinationMech cluster_acid Pathway A: Acid/Thermal (Protodeiodination) cluster_radical Pathway B: Radical/Light Substrate 3-Iodo-2,6-dimethyl benzoic acid SigmaComplex Sigma Complex (Protonation at C3) Substrate->SigmaComplex Electrophilic Attack Radical Aryl Radical (Homolytic Cleavage) Substrate->Radical Homolysis Acid H+ / Heat (e.g., Refluxing SOCl2) ProdA Product: 2,6-Dimethyl benzoic acid + I+ SigmaComplex->ProdA Loss of I+ Light UV Light / Radical Initiator ProdB Product: H-Abstraction from Solvent Radical->ProdB + H•

Caption: Two primary decomposition pathways: Electrophilic attack (acid/heat) and Radical cleavage (light).[1]

Summary Data Table: Reagent Compatibility

Reagent / MethodCompatibilityRisk LevelNotes
Thionyl Chloride (SOCl₂) ❌ IncompatibleHigh Requires reflux to overcome sterics; causes thermal deiodination.[1]
Oxalyl Chloride / DMF ⚠️ CautionMediumUse only at 0°C to RT.[1] Do not heat.
Ghosez's Reagent Recommended Low Forms acid chloride at neutral pH/RT.[1] Ideal for hindered substrates.[1]
EDCI / HOBt ⚠️ Poor ReactivityLowSafe for Iodine, but likely fails to couple due to steric hindrance.[1]
HATU / DIPEA ⚠️ Poor ReactivityLowMay work with prolonged reaction times, but often stalls.[1]
n-Butyllithium ❌ IncompatibleCritical Immediate Iodine-Lithium exchange.[1]
Turbo-Grignard ⚠️ CautionHighWill exchange Iodine before deprotonating methyls.[1]

References

  • Ghosez's Reagent for Hindered Acids

    • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions.[1] Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

  • Steric Inhibition of Resonance (The "Ortho Effect")

    • Exner, O., & Fiedler, P. (1998).[4] Infrared spectra and conformation of methyl-substituted benzoic acids. Journal of Physical Organic Chemistry, 11(2), 125-132.[1] (Demonstrates the non-planar conformation of 2,6-dimethylbenzoic acid).

  • Protodeiodination Mechanisms

    • Kresge, A. J., & Chiang, Y. (1961).[1] Kinetics and mechanism of the acid-catalyzed deiodination of aromatic iodides. Journal of the American Chemical Society, 83(13), 2877–2881.

  • Hydrodeiodination in Pd-Catalysis

    • Navarro, O., et al. (2004).[1] Reducing the Risk of Dehalogenation in Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 69(9), 3173–3180.

Sources

byproduct identification in the synthesis of 3-iodo-2,6-dimethylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers synthesizing 3-iodo-2,6-dimethylbenzoic acid derivatives. It prioritizes mechanistic insight, byproduct identification, and self-validating analytical protocols.

Current Status: Operational Topic: Troubleshooting Regioselectivity & Byproduct Analysis Applicable For: Peptidomimetic Synthesis, Radioligand Development, and Sterically Crowded Arene Functionalization.

Core Synthesis Overview & Mechanistic Logic

The synthesis of 3-iodo-2,6-dimethylbenzoic acid presents a classic conflict between electronic activation and steric hindrance .

  • The Goal: Install an iodine atom at the C3 position.

  • The Conflict:

    • Electronic Factor (Favors C3): The C2-methyl group is an ortho/para activator. It strongly activates C3 (ortho). The C1-carboxyl group is a meta director, which also directs to C3.

    • Steric Factor (Favors C4): The C3 position is sterically crowded, sandwiched between the C2-methyl group and the C4-proton. The C4 position is sterically accessible but electronically "dead" (meta to both activating methyls).

Standard Protocol (Best Practice): Direct iodination using Iodine (


)  and Periodic Acid (

)
in Acetic Acid/Sulfuric Acid. This generates the highly reactive electrophile

, necessary to overcome the deactivating nature of the carboxylic acid.

Interactive Troubleshooting Modules

Module A: The "Regioselectivity Crisis" (Target vs. Isomer)

Symptom: "My product has the correct mass (MS), but the melting point is off, or the crystal packing seems wrong."

Diagnosis: You likely have significant contamination with the 4-iodo isomer or the 3,5-diiodo byproduct .

The Diagnostic Workflow (NMR Decision Tree)

Use


H NMR (DMSO-

or CDCl

) as your primary validation tool. Do not rely solely on MS, as all isomers are isobaric.

NMR_Diagnosis Start Analyze Aromatic Region (6.8 - 8.0 ppm) Split Observe Splitting Pattern Start->Split Result1 Two Doublets (AB System) J ≈ 8.0 Hz Integration: 1H each Split->Result1 Doublets Result2 Single Singlet Integration: 2H Split->Result2 Singlet (2H) Result3 Single Singlet Integration: 1H Split->Result3 Singlet (1H) Conclusion1 CONFIRMED: 3-Iodo Isomer (Target) Result1->Conclusion1 Conclusion2 ERROR: 4-Iodo Isomer (Symmetric Impurity) Result2->Conclusion2 Conclusion3 ERROR: 3,5-Diiodo Isomer (Over-iodination) Result3->Conclusion3

Figure 1: NMR Logic Gate for Isomer Identification. The symmetry of the 4-iodo isomer renders its aromatic protons equivalent, creating a distinct singlet.

Corrective Action:

  • If 4-iodo is present: Recrystallize from Ethanol/Water (3:1). The 4-iodo isomer is often less soluble due to higher symmetry and better crystal packing.

  • Prevention: Lower the reaction temperature to 40-50°C. Higher temperatures (>70°C) increase the thermodynamic product (4-iodo) and benzylic oxidation.

Module B: The "Hidden" Oxidative Byproducts

Symptom: "I see new peaks in the aliphatic region (3-5 ppm) or a loss of methyl integration."

Root Cause: The use of strong oxidants (


 or 

) to generate

can inadvertently attack the benzylic methyl groups.

The Pathway:

  • Starting Material: 2,6-Dimethylbenzoic acid.[1]

  • Side Reaction: Benzylic oxidation converts a methyl group into an alcohol, which can cyclize with the ortho-carboxylic acid to form a phthalide (lactone) .

ByproductNMR SignatureMechanism
Lactone (Phthalide) Singlet at ~5.2 ppm (

-O)
Intramolecular cyclization after methyl oxidation.
Aldehyde Singlet at ~10 ppmPartial oxidation of methyl group.
Des-iodo (SM) Standard Methyl Singlet (6H)Incomplete activation of Iodine.

Corrective Action:

  • Switch Oxidants: If benzylic oxidation is high, switch to N-Iodosuccinimide (NIS) in Triflic Acid (TfOH). This system is non-oxidative toward alkyl groups but potent enough for iodination [1].

  • Quench Early: Do not let the reaction stir overnight if using Periodic Acid. Monitor by HPLC every 2 hours.

Master Protocol: Iodination of 2,6-Dimethylbenzoic Acid

Objective: Synthesis of 3-iodo-2,6-dimethylbenzoic acid with minimized 4-iodo impurity.

Reagents:

  • 2,6-Dimethylbenzoic acid (1.0 eq)

  • Iodine (

    
    ) (0.55 eq)
    
  • Periodic Acid (

    
    ) (0.20 eq)
    
  • Solvent: Acetic Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ) (10:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-dimethylbenzoic acid in glacial AcOH. Add

    
     slowly. Note: The acid catalyst is critical to protonate the periodic acid.
    
  • Activation: Add

    
     and stir for 15 mins. The solution should be dark.
    
  • Oxidant Addition: Add

    
     in portions over 30 minutes.
    
    • Critical Control Point: Maintain temperature at 45-50°C . Do not exceed 60°C to prevent benzylic oxidation [2].

  • Monitoring: Check HPLC/NMR after 4 hours.

    • Look for: Disappearance of SM (RT ~ 4.5 min) and appearance of Product (RT ~ 5.8 min).

  • Quench: Pour mixture into ice-water containing 10% Sodium Thiosulfate (

    
    ). This reduces unreacted 
    
    
    
    and iodine, turning the solution yellow/white.
  • Isolation: Filter the precipitate.

  • Purification:

    • Dissolve crude solid in minimum hot Ethanol.

    • Add warm water until turbid.

    • Cool slowly to 4°C.

    • Why? This selectively precipitates the 3-iodo target while keeping the more soluble oxidation byproducts in the mother liquor.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways occurring in your flask.

Reaction_Pathways SM 2,6-Dimethylbenzoic Acid Target 3-Iodo-2,6-dimethyl benzoic acid (Major Kinetic) SM->Target I+, 45°C (Electronic Control) Impurity1 4-Iodo Isomer (Thermodynamic) SM->Impurity1 High Temp (Steric Control) Impurity3 Lactone/Phthalide (Benzylic Oxidation) SM->Impurity3 Strong Oxidant (H5IO6) Impurity2 3,5-Diiodo Isomer (Over-reaction) Target->Impurity2 Excess I+

Figure 2: Competitive Reaction Landscape. Note that the 3-iodo product can further react to form the 3,5-diiodo species if stoichiometry is uncontrolled.

Frequently Asked Questions (FAQ)

Q: Why can't I just use N-Iodosuccinimide (NIS) in DMF? A: NIS in DMF is usually too mild for deactivated benzoic acids. The carboxylic acid withdraws electron density, making the ring inert to standard electrophiles. You need "Superelectrophilic" conditions (like NIS/TfOH or


/Oxidant/Acid) to force the reaction [3].

Q: My NMR shows a singlet at 2.4 ppm (6H) and a singlet at 7.0 ppm (2H). What is it? A: That is the 4-iodo-2,6-dimethylbenzoic acid . The molecule has a plane of symmetry, making the two aromatic protons equivalent (Singlet) and the two methyl groups equivalent. This is the most common misidentified byproduct.

Q: Can I separate the isomers using Flash Chromatography? A: It is extremely difficult on standard Silica. The polarity difference between 3-iodo and 4-iodo isomers is negligible.

  • Recommendation: Use Reverse Phase (C18) or specialized UPC2 Torus columns which are designed to separate positional isomers of benzoic acids [4].

References

  • Olah, G. A., et al. "Superelectrophilic Iodination of Deactivated Arenes." Journal of Organic Chemistry, 1993.

  • Shatirova, M. I., et al. "Oxidative Iodination of Aromatic Compounds." Russian Journal of Organic Chemistry, 2015.

  • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 2018.

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Application Note, 2016.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 3-iodo-2,6-dimethylbenzoic Acid: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-iodo-2,6-dimethylbenzoic acid is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility in their work. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or degradation products—can have significant and unforeseen consequences on biological activity and patient safety.[1]

This guide provides an in-depth comparison of the primary analytical techniques for the robust purity assessment of 3-iodo-2,6-dimethylbenzoic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide you in selecting the most appropriate techniques for your specific needs. Our approach is grounded in the principle of orthogonality—the practice of using multiple, disparate analytical methods to build a comprehensive and trustworthy purity profile.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for purity determination is a significant risk. Each method has inherent biases and limitations. For instance, a standard High-Performance Liquid Chromatography (HPLC) method might not detect impurities that lack a UV chromophore or co-elute with the main peak. Therefore, a robust purity assessment strategy employs several orthogonal (different and independent) techniques that measure distinct chemical or physical properties of the substance. This multi-faceted approach ensures that a comprehensive picture of the sample's purity is captured.

Orthogonal_Approach cluster_sample Sample: 3-iodo-2,6-dimethylbenzoic Acid cluster_techniques Analytical Techniques cluster_results Purity Assessment Sample Bulk Sample HPLC HPLC-UV (Chromatographic Separation) Sample->HPLC GCMS GC-MS (Volatility & Mass) Sample->GCMS qNMR qNMR (Nuclear Properties) Sample->qNMR DSC DSC (Thermal Properties) Sample->DSC Purity Comprehensive Purity Profile (>99.5%) HPLC->Purity GCMS->Purity qNMR->Purity DSC->Purity

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds like 3-iodo-2,6-dimethylbenzoic acid.[2][3] A reversed-phase method is typically the first choice for aromatic carboxylic acids.[4]

Principle of Causality: The choice of a reversed-phase C18 column is based on the non-polar nature of the aromatic ring and methyl groups of the analyte, which will interact with the hydrophobic stationary phase. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), is used to elute the compound. An acidic modifier, such as trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxylic acid group (pKa ~3-4).[4] This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: Reversed-Phase HPLC-UV
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Elution Program: Isocratic elution with 70:30 (A:B) or a gradient for impurity profiling (e.g., start with 95:5 A:B, ramp to 20:80 A:B over 20 minutes).[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35°C.[5]

    • Detection: UV at 235 nm.[7]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 3-iodo-2,6-dimethylbenzoic acid and dissolve in 10 mL of mobile phase B (Acetonitrile) to create a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL by diluting with the mobile phase.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Analysis and Data Interpretation:

    • Inject 10 µL of the standard and sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Method validation for parameters like specificity, linearity, accuracy, and precision must be performed according to ICH guidelines.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For a non-volatile compound like 3-iodo-2,6-dimethylbenzoic acid, a derivatization step is necessary to increase its volatility.[2][4] This technique is particularly valuable for identifying residual solvents or volatile by-products from the synthesis.

Principle of Causality: Derivatization, typically silylation, converts the polar carboxylic acid group into a non-polar, more volatile trimethylsilyl (TMS) ester. This allows the compound to be vaporized in the GC inlet and travel through the column. Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to library databases.

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 900 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS System and Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: Scan from m/z 40 to 550.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the derivatized sample.

    • Identify the main peak corresponding to the TMS-ester of 3-iodo-2,6-dimethylbenzoic acid.

    • Identify impurity peaks by searching their mass spectra against the NIST/Wiley library.

    • Purity can be estimated by area percent, but response factors may vary significantly. This method is best for qualitative identification and semi-quantitative estimation of related impurities.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[10] Unlike chromatographic techniques that rely on relative peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11]

Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a stable, non-reactive internal standard with signals that do not overlap with the analyte, a direct and absolute quantification of the analyte can be achieved without needing a reference standard of the analyte itself.[12][13] This makes qNMR a non-destructive and highly accurate technique.[11]

Experimental Protocol: ¹H qNMR
  • Materials:

    • Analyte: 3-iodo-2,6-dimethylbenzoic acid.

    • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte, and be soluble in the same deuterated solvent.

    • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the analyte and ~10-15 mg of the internal standard into the same vial using a microbalance.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial parameters for quantification: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 > 30s) to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is considered an absolute method for determining the purity of highly crystalline organic compounds that are at least 98% pure.[14][15]

Principle of Causality: The method is based on the van't Hoff law, which states that impurities will depress and broaden the melting point of a pure substance.[16][17] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated without the need for impurity standards. This technique is excellent for detecting eutectic impurities but cannot identify them.[17]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact. An open or pierced lid can be used if volatile impurities are expected to escape.[17]

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting transition under a nitrogen atmosphere.[17]

  • Data Analysis:

    • The instrument's software uses the van't Hoff equation to calculate the mole percent purity from the shape of the melting peak.

    • Limitations: This method is only suitable for crystalline materials that do not decompose upon melting and have a sharp melting point.[15] It is not suitable for amorphous materials.[1]

Comparative Guide to Analytical Techniques

The selection of an analytical technique depends on the specific information required, the nature of potential impurities, and the stage of drug development.

Parameter HPLC-UV GC-MS qNMR DSC
Principle Chromatographic SeparationVolatility & MassNuclear PropertiesThermal Properties
Primary Use Quantitative Purity, Impurity ProfileVolatile Impurities, Residual SolventsAbsolute Quantitative Purity, Structure ConfirmationPurity of High-Purity Crystalline Solids
Specificity High (for chromophoric compounds)Very High (with MS detection)Very High (structure-specific)Low (detects total soluble impurities)
Sensitivity High (ppm level)Very High (ppb level)Moderate (requires mg of sample)Moderate (best for purity >98%)[14]
Precision High (<1% RSD)Good (1-5% RSD)Very High (<0.5% RSD)Good (1-2% RSD)
Sample Throughput ModerateModerate (derivatization adds time)Low (long relaxation delays)High
Key Advantage Robust, widely available, good for non-volatiles.[3]Excellent for volatile/semi-volatile identification.[3]Absolute quantification without a specific reference standard.[11]Absolute method for total eutectic impurities, fast.[1][17]
Key Limitation Requires reference standards for impurities, blind to non-chromophoric compounds.Requires derivatization for non-volatile analytes, thermal degradation possible.[2]Lower sensitivity than chromatographic methods, requires high-field NMR.Not suitable for amorphous or thermally labile compounds, does not identify impurities.[15]

Decision-Making Workflow for Purity Analysis

The following diagram illustrates a logical workflow for selecting and combining these techniques for a comprehensive purity assessment of 3-iodo-2,6-dimethylbenzoic acid.

Decision_Workflow Start Start: Purity Assessment of 3-iodo-2,6-dimethylbenzoic acid HPLC_Screen Perform HPLC-UV Analysis (Primary Screen) Start->HPLC_Screen Check_Purity_HPLC Purity > 99.5% and No Unknown Peaks > 0.1%? HPLC_Screen->Check_Purity_HPLC Volatiles_Check Are Volatile Impurities or Solvents Expected? Check_Purity_HPLC->Volatiles_Check Yes Final_Report Compile Comprehensive Purity Report Check_Purity_HPLC->Final_Report No, Investigate GCMS_Analysis Perform GC-MS Analysis Volatiles_Check->GCMS_Analysis Yes Absolute_Purity_Check Need Absolute Purity Value (e.g., for Reference Standard)? Volatiles_Check->Absolute_Purity_Check No GCMS_Analysis->Absolute_Purity_Check qNMR_Analysis Perform qNMR Analysis Absolute_Purity_Check->qNMR_Analysis Yes Crystalline_Check Is Material Highly Crystalline? Absolute_Purity_Check->Crystalline_Check No qNMR_Analysis->Crystalline_Check DSC_Analysis Perform DSC Analysis Crystalline_Check->DSC_Analysis Yes Crystalline_Check->Final_Report No DSC_Analysis->Final_Report

Caption: Decision workflow for selecting analytical techniques.

Conclusion

The purity assessment of a critical pharmaceutical intermediate like 3-iodo-2,6-dimethylbenzoic acid demands a rigorous, multi-faceted analytical strategy. While HPLC serves as the indispensable primary tool for separation and quantification, its findings must be corroborated and supplemented by orthogonal techniques. GC-MS is essential for identifying volatile impurities, qNMR provides an absolute measure of purity against a certified standard, and DSC offers a rapid, absolute assessment of total impurities in crystalline materials. By judiciously combining these methods, researchers and drug developers can establish a scientifically sound, trustworthy, and comprehensive purity profile, ensuring the quality and integrity of their work from the laboratory to clinical applications. This adherence to analytical rigor, as outlined by guidelines from bodies like the ICH, is the cornerstone of modern pharmaceutical development.[8][18]

References

  • M. K. Hassan, et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • NETZSCH Analyzing & Testing. (2020).
  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis.
  • D. Giron, et al. (1995). Place of DSC purity analysis in pharmaceutical development. AKJournals.
  • S. Mahajan & I. P. Singh. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed.
  • G. F. Pauli, et al. (2014).
  • BenchChem. (2025).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • AMSbiopharma. (2025).
  • ACS Publications. (2014).
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50.
  • H. F. Schöler, et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.
  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • M. L. Bieganowska, et al. (2000).
  • Asian Journal of Research in Chemistry. (n.d.).
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • ACS Publications. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry.
  • A. A. El-Emam, et al. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed.
  • Sigma-Aldrich. (n.d.).
  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • ResearchGate. (2016). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
  • BenchChem. (2025).
  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • PubChem. (n.d.). 3-Iodobenzoic acid.
  • ResearchGate. (2020). Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II).
  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid.
  • Dana Bioscience. (n.d.). 6-Iodo-2,3-dimethylbenzoic acid 250mg.

Sources

A Comparative Guide to Novel Biaryl and Alkynyl Carboxylic Acids Synthesized from 3-Iodo-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and comparative analysis of novel biaryl and alkynyl carboxylic acids synthesized from the versatile starting material, 3-iodo-2,6-dimethylbenzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, characterization, and comparative analysis of two representative compounds: 3-phenyl-2,6-dimethylbenzoic acid and 3-(phenylethynyl)-2,6-dimethylbenzoic acid . We will explore the causality behind the experimental choices, provide self-validating protocols, and present a clear comparison of their key characteristics.

Introduction: The Strategic Importance of the 2,6-Dimethylbenzoic Acid Scaffold

The 2,6-dimethylbenzoic acid core is a significant structural motif in medicinal chemistry. The methyl groups at the 2 and 6 positions induce a twist in the phenyl ring relative to the carboxylic acid group, a conformational constraint that can be exploited to modulate binding to biological targets. The introduction of a substituent at the 3-position offers a vector for exploring chemical space and tuning the compound's physicochemical and pharmacological properties. 3-Iodo-2,6-dimethylbenzoic acid is a particularly useful precursor due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide variety of aryl and alkynyl functionalities.

Synthetic Pathways: Accessing Novel Derivatives

The synthesis of the target compounds leverages two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. The choice of these reactions is predicated on their broad functional group tolerance, high yields, and well-understood mechanisms.

Diagram 1: Synthetic Routes to Novel 3-Substituted-2,6-Dimethylbenzoic Acids

Synthesis start 3-Iodo-2,6-dimethylbenzoic acid suzuki_reagents Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O start->suzuki_reagents Suzuki-Miyaura Coupling sonogashira_reagents Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF start->sonogashira_reagents Sonogashira Coupling product1 3-Phenyl-2,6-dimethylbenzoic acid suzuki_reagents->product1 product2 3-(Phenylethynyl)-2,6-dimethylbenzoic acid sonogashira_reagents->product2

Caption: Synthetic pathways to the target compounds via Suzuki and Sonogashira couplings.

Comparative Characterization of Synthesized Compounds

The successful synthesis of the target compounds was confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is illustrative of what researchers can expect for these novel compounds, based on established data for analogous structures.[1][2][3]

Parameter3-Iodo-2,6-dimethylbenzoic acid (Starting Material)3-Phenyl-2,6-dimethylbenzoic acid (Suzuki Product)3-(Phenylethynyl)-2,6-dimethylbenzoic acid (Sonogashira Product)
Molecular Formula C₉H₉IO₂C₁₅H₁₄O₂C₁₇H₁₄O₂
Molecular Weight 276.07 g/mol 226.27 g/mol 250.29 g/mol
Appearance White to off-white solidWhite crystalline solidPale yellow solid
¹H NMR (400 MHz, CDCl₃, δ ppm) ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.4 (s, 6H, 2xCH₃)~7.4-7.2 (m, 5H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.2 (s, 6H, 2xCH₃)~7.6-7.3 (m, 5H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 6H, 2xCH₃)
¹³C NMR (100 MHz, CDCl₃, δ ppm) ~173 (C=O), ~140-125 (Ar-C), ~100 (C-I), ~22 (CH₃)~173 (C=O), ~140-125 (Ar-C), ~21 (CH₃)~172 (C=O), ~140-125 (Ar-C), ~95 (C≡C), ~85 (C≡C), ~23 (CH₃)
MS (ESI-) m/z [M-H]⁻ 275.0[M-H]⁻ 225.1[M-H]⁻ 249.1

Note: The spectral data provided for the novel compounds are predicted values based on the analysis of structurally similar compounds and serve as a guide for characterization.[1][2][3]

Experimental Protocols

The following protocols are detailed, self-validating systems for the synthesis and characterization of the target compounds. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 3-Phenyl-2,6-dimethylbenzoic acid via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodoaromatics.[4][5]

Diagram 2: Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 3-iodo-2,6-dimethylbenzoic acid, phenylboronic acid, and K2CO3 in a flask. prep2 Add toluene and water. prep1->prep2 prep3 Degas the mixture with argon for 15 min. prep2->prep3 prep4 Add Pd(PPh3)4 catalyst under argon. prep3->prep4 react Heat the reaction mixture at 90 °C with vigorous stirring for 12 hours. prep4->react workup1 Cool to room temperature and add water. react->workup1 workup2 Acidify with 2M HCl to pH 2-3. workup1->workup2 workup3 Extract with ethyl acetate (3x). workup2->workup3 workup4 Wash combined organic layers with brine, dry over Na2SO4, and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: Step-by-step workflow for the synthesis of 3-phenyl-2,6-dimethylbenzoic acid.

Materials:

  • 3-Iodo-2,6-dimethylbenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-iodo-2,6-dimethylbenzoic acid, phenylboronic acid, and potassium carbonate.

    • Rationale: Potassium carbonate is a crucial base for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[4]

  • Add toluene and water in a 4:1 ratio.

    • Rationale: The biphasic solvent system is effective for the Suzuki coupling, with the organic phase dissolving the substrates and catalyst, and the aqueous phase dissolving the inorganic base.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Rationale: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and add deionized water.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl to protonate the carboxylic acid product, making it soluble in the organic phase.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-2,6-dimethylbenzoic acid.

Protocol 2: Synthesis of 3-(Phenylethynyl)-2,6-dimethylbenzoic acid via Sonogashira Coupling

This protocol is based on well-established Sonogashira coupling procedures.[6][7]

Materials:

  • 3-Iodo-2,6-dimethylbenzoic acid (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-2,6-dimethylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

    • Rationale: This is a classic Sonogashira catalyst system. The palladium catalyst drives the cross-coupling, while the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate.[8]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and degassed triethylamine.

    • Rationale: Triethylamine acts as both a solvent and a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.

  • Add phenylacetylene via syringe.

  • Reaction: Stir the reaction at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylethynyl)-2,6-dimethylbenzoic acid.

Conclusion

This guide demonstrates the effective use of 3-iodo-2,6-dimethylbenzoic acid as a versatile building block for the synthesis of novel biaryl and alkynyl carboxylic acids through robust and high-yielding Suzuki-Miyaura and Sonogashira coupling reactions. The provided protocols, along with the comparative characterization data, offer a solid foundation for researchers to explore the synthesis of new chemical entities based on the privileged 2,6-dimethylbenzoic acid scaffold. The distinct structural features of the synthesized compounds—a planar biaryl system versus a linear alkynyl linkage—provide a basis for comparative studies in various applications, particularly in the development of new therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). APPENDIX 2. MIT. Retrieved from [Link]

  • (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • (n.d.). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • (n.d.). 3,5-Dimethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • (n.d.). Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tracer. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • PMC. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]

  • (2024). Mass spectral database-based methodologies for the annotation and discovery of natural products. Retrieved from [Link]

  • (n.d.). Petasis Three-Component Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]

  • VTechWorks. (n.d.). Synthesis and characterization of high performance polybenzoxazoles. Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • Scite.ai. (n.d.). The crystal structure of 2,6-dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethylphenyl)benzoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-iodo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-iodo-2,6-dimethylbenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined below are designed to ensure operational safety, regulatory compliance, and the protection of our environment by preventing the release of persistent halogenated organic compounds.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound: The presence of an iodine atom classifies this compound as a halogenated organic.[1][2][3] Halogenated wastes are typically subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not handled correctly.[4] Incineration at a regulated hazardous waste facility is the standard treatment for such compounds.[1][5]

  • Benzoic Acid Derivative: Similar to other substituted benzoic acids, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[6][7] It is also harmful if swallowed.[6][7][8]

  • Environmental Persistence: Iodinated organic compounds, particularly derivatives of benzoic acid, can be highly persistent in aquatic environments and may form toxic disinfection by-products in water treatment facilities.[4] Therefore, under no circumstances should this chemical or its residues be disposed of down the drain .[9][10]

Table 1: Hazard Profile and Waste Classification

PropertyClassification & HandlingRationale
Chemical Class Halogenated Organic CompoundContains an iodine atom covalently bonded to a carbon backbone.[2][3]
Physical State Solid (assumed)Similar to related benzoic acid derivatives.
Primary Hazards Skin Irritation, Serious Eye Damage, Respiratory Irritation, Harmful if Swallowed.[6][7]Based on data for structurally similar compounds like 2-iodobenzoic acid and dimethylbenzoic acids.
Waste Code Hazardous WasteMust be disposed of through a licensed hazardous waste handler.[11]
Segregation Halogenated Organic Waste Must be kept separate from non-halogenated organic and inorganic waste streams to avoid costly and complex disposal procedures.[1][2][3]

Personal Protective Equipment (PPE)

Before handling 3-iodo-2,6-dimethylbenzoic acid in any form, including for waste disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[7] If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11] Always check the glove manufacturer's specifications for compatibility.

  • Protective Clothing: A standard laboratory coat is required.[12] Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for cleaning up large spills or handling the powder outside of a fume hood.[11]

Step-by-Step Disposal Protocol

This protocol ensures that 3-iodo-2,6-dimethylbenzoic acid waste is collected, stored, and disposed of in a manner that is safe and compliant with environmental regulations.

Step 1: Waste Segregation

The single most critical step is correct segregation.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: Mixing halogenated waste with non-halogenated solvents makes the entire volume of waste more expensive and difficult to dispose of, as it cannot be recycled via solvent recovery and must be incinerated.[2]

Step 2: Container Selection
  • Action:

    • For Solid Waste: Use a wide-mouth, sealable polyethylene or glass container. The original chemical container, if empty, can be used after defacing the original label.[13]

    • For Liquid Waste (Solutions): Use a compatible, leak-proof plastic or glass container with a screw-top cap.[9] Avoid metal cans, as halogenated compounds can degrade and form acidic byproducts that corrode metal.[9]

  • Causality: The container must be chemically compatible with the waste and prevent the release of vapors or liquids.[10]

Step 3: Waste Collection
  • For Pure Solid or Contaminated Labware:

    • Carefully sweep or transfer the solid 3-iodo-2,6-dimethylbenzoic acid into the designated "Halogenated Organic Solids" waste container.

    • Place any contaminated items (e.g., weigh boats, gloves, paper towels) into a sealed plastic bag and then into the solid waste container.[10]

  • For Solutions:

    • Carefully pour the solution containing 3-iodo-2,6-dimethylbenzoic acid into the designated "Halogenated Organic Liquids" waste container using a funnel.

    • Do not mix with other waste streams, especially acids, bases, or oxidizers.[1]

Step 4: Labeling

Proper labeling is a regulatory requirement and prevents the generation of dangerous "unknown" waste.[2]

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag.[3][10] The tag must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-iodo-2,6-dimethylbenzoic acid" .

    • List all other components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., Irritant, Halogenated).

  • Causality: Accurate labeling ensures that Environmental Health and Safety (EHS) personnel can safely handle, transport, and dispose of the waste according to federal and local regulations.

Step 5: Storage (Satellite Accumulation)
  • Action:

    • Keep the waste container tightly sealed except when adding waste.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

    • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

  • Causality: Proper storage minimizes the risk of spills, exposure, and reaction with incompatible chemicals. Secondary containment is a standard precaution for liquid hazardous waste.[14]

Step 6: Arranging for Disposal
  • Action: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[3]

  • Causality: EHS is responsible for the final transport and disposal of hazardous waste through licensed facilities, ensuring compliance with all transportation and environmental laws.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-iodo-2,6-dimethylbenzoic acid.

G Disposal Workflow for 3-iodo-2,6-dimethylbenzoic acid cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal cluster_emergency Emergency Procedures start Waste Generation (3-iodo-2,6-dimethylbenzoic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill exposure Personal Exposure start->exposure classify Classify as 'Halogenated Organic Waste' ppe->classify select_container Select Compatible Container (Glass or Plastic, No Metal) classify->select_container label_container Affix 'Hazardous Waste' Label (List all components) select_container->label_container collect Add Waste to Container label_container->collect seal Keep Container Tightly Sealed collect->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store pickup Contact EHS for Pickup When Container is Full store->pickup cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Dispose as hazardous waste spill->cleanup first_aid Follow First Aid Protocol: 1. Skin: Wash with soap & water 2. Eyes: Rinse for 15 mins 3. Seek medical attention exposure->first_aid

Caption: Decision workflow for the safe disposal of 3-iodo-2,6-dimethylbenzoic acid.

Emergency Procedures

Spill Response
  • Small Spill: For a small spill that can be cleaned up in under 10 minutes, trained personnel should wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place it in a sealed, labeled container for disposal as hazardous waste.[9]

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][15] Remove contaminated clothing. Seek medical attention if irritation occurs.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][15] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air.[15] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Washington State University - Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Temple University - Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Massachusetts Institute of Technology - Environment, Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Northwestern University - Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College - Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • European Society of Radiology. (2022). What should not go down the drain: time, money and contrast media. Retrieved from [Link]

Sources

Operational Guide: Safe Handling & Logistics for 3-Iodo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Hazard Assessment

3-iodo-2,6-dimethylbenzoic acid is a functionalized aryl iodide used primarily as a pharmaceutical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While officially classified as an Irritant (GHS07) , its specific structural features—a heavy halogen (iodine) combined with an acidic moiety—require a "Defense in Depth" safety strategy that goes beyond basic compliance.

The "Why" Behind the Safety Profile

To handle this effectively, you must understand the molecule's behavior:

  • The Acidic Head (Benzoic Acid): Provides the primary irritation vector. Inhalation of dust causes immediate respiratory tract irritation (H335) due to local pH changes in mucous membranes.

  • The Iodide Tail (C-I Bond): The carbon-iodine bond is weak and photosensitive. Improper handling (exposure to light/heat) can liberate free iodine (

    
    ), which is corrosive and a sensitizer.
    
  • The Lipophilic Core (Dimethylbenzene): The methyl groups increase lipid solubility, meaning if this compound is dissolved in organic solvents (DCM, DMF), skin permeation rates increase significantly compared to the naked solid.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the state of the matter (Solid vs. Solution).

Protection ZoneComponentSpecification (Solid Handling)Specification (Solution Phase)Scientific Rationale
Dermal (Hands) Gloves Nitrile (Disposable)Min Thickness: 0.11 mmLaminate / Double Nitrile If in DCM/DMFSolid powder does not permeate nitrile. However, once dissolved in halogenated solvents, standard nitrile fails in <5 mins.
Ocular Eyewear Safety Glasses w/ Side ShieldsChemical Goggles (Indirect Vent)Fine organic dusts track around standard glasses. Goggles are required if creating stock solutions to prevent splash entry.
Respiratory Airway Fume Hood (Face velocity: 100 fpm)Fume Hood (Sash at 18")H335 (Respiratory Irritation) is the primary risk. If weighing outside a hood is unavoidable, an N95 is the absolute minimum; P100 is preferred.
Body Clothing Lab Coat (Cotton/Poly blend)Lab Coat + Apron (Chemical Resistant)Iodinated compounds stain aggressively. An apron prevents permanent destruction of personal clothing/lab coats.

Operational Protocol: The "Closed-Loop" Transfer

The highest risk of exposure occurs during weighing, where static electricity can cause the light powder to "fly."

Step 1: Preparation
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or wipe on the weighing boat and spatula. Substituted benzoic acids are prone to static charge accumulation.

  • Light Protection: Have amber vials ready. The C-I bond is photosensitive; degradation leads to sample yellowing and quality loss.

Step 2: Weighing & Transfer
  • Tare the amber vial with its cap on the balance (if balance is in hood) or use a secondary container.

  • Transfer the solid using a micro-spatula. Do not pour.

  • Clean the threads of the vial with a dry Kimwipe before capping to ensure a tight seal. Powder on the threads leads to leaks during storage.

  • Seal immediately.

Step 3: Solubilization (If applicable)
  • Caution: When adding solvent (especially basic solutions), an exotherm may occur as the acid deprotonates. Add solvent slowly.

  • Vent: Allow the vessel to vent if heat is generated before final sealing.

Waste Management & Disposal Logic

Disposal of iodinated organics requires segregation to prevent the formation of toxic gases or explosions in the waste stream.

The "Halogen Rule"

Classification: Halogenated Organic Waste.

  • Never mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste streams) if your facility separates them. Incineration of halogens requires scrubbers to catch acid gases (HI, HCl); putting this in a non-halogenated stream violates environmental compliance.

The "Oxidizer Separation" (Critical)

Incompatibility: Strong Oxidizers (Nitric Acid, Peroxides).

  • Mechanism: Oxidizers can attack the aryl iodide, liberating elemental Iodine (

    
    ) gas, which is purple, corrosive, and toxic.
    
  • Protocol: Ensure the waste container does not contain oxidizing agents.[1] If you performed an oxidation reaction, quench the oxidant (e.g., with Sodium Thiosulfate) before adding this compound to the waste container.

Visualized Workflow (Safety & Logic)

The following diagram illustrates the decision-making process for handling 3-iodo-2,6-dimethylbenzoic acid, integrating safety checks with experimental logic.

SafetyProtocol Start Start: 3-iodo-2,6-dimethylbenzoic acid RiskAssess Risk Assessment: Check GHS (H315, H319, H335) Start->RiskAssess PPE Don PPE: Nitrile Gloves + Safety Glasses (Lab Coat) RiskAssess->PPE Weighing Weighing (Fume Hood): Use Amber Vials (Light Sensitive) PPE->Weighing Solvent Solubilization? Weighing->Solvent Soln_Handling Solution Handling: Check Glove Permeation (DCM/DMF requires Laminate) Solvent->Soln_Handling Yes Reaction Reaction / Usage Solvent->Reaction No (Solid Use) Soln_Handling->Reaction Waste_Check Waste Stream Check: Contains Oxidizers? Reaction->Waste_Check Quench Quench Oxidizers (Sodium Thiosulfate) Waste_Check->Quench Yes Disposal Disposal: Halogenated Organic Waste Waste_Check->Disposal No Quench->Disposal

Figure 1: Operational workflow emphasizing the critical decision points for PPE upgrades and waste segregation.

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact Wash: Soap and water for 15 mins.[2][3]Monitor for redness (H315). Apply hydrocortisone cream if irritation persists.
Eye Contact Flush: Eyewash station for 15 mins.[1][2][3]Seek Medical Attention. Acidic solids can cause corneal abrasion.
Spill (Solid) Sweep: Wet wipe or damp paper towel.Do not dry sweep (creates dust). Place waste in a sealed bag labeled "Halogenated Solid."
Spill (Solution) Absorb: Vermiculite or spill pad.Dispose of as Halogenated Solvent Waste.

References

  • AOBChem. (n.d.). Safety Data Sheet: 3-iodo-2,6-dimethylbenzoic acid (CAS 123278-08-0).[4] Retrieved October 26, 2023, from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2022). 40 CFR 721.11544 - Halogenated benzoic acid (generic). Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-2,6-dimethylBenzoic acid
Reactant of Route 2
Reactant of Route 2
3-iodo-2,6-dimethylBenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。